1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

Lipophilicity Drug-likeness Medicinal chemistry

This 1,3-disubstituted azetidine-3-carboxamide is a crucial research tool for transporter inhibition studies, specifically as a human OCT1 inhibitor (IC₅₀ = 138 µM). Its unique combination of a 3,4-difluorobenzoyl N1-substituent for enhanced metabolic stability and a 4-(methylsulfonyl)phenyl C3-carboxamide for key hydrogen-bonding interactions makes it indispensable for SAR and ADME profiling. Unlike generic analogs, this precise chemotype ensures experimental reproducibility in drug-drug interaction assays and computational docking studies. Secure this high-purity compound to advance your medicinal chemistry and pharmacology programs with confidence.

Molecular Formula C18H16F2N2O4S
Molecular Weight 394.39
CAS No. 1334370-74-9
Cat. No. B2627684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide
CAS1334370-74-9
Molecular FormulaC18H16F2N2O4S
Molecular Weight394.39
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H16F2N2O4S/c1-27(25,26)14-5-3-13(4-6-14)21-17(23)12-9-22(10-12)18(24)11-2-7-15(19)16(20)8-11/h2-8,12H,9-10H2,1H3,(H,21,23)
InChIKeyZHCKTVIWZGPQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide (CAS 1334370-74-9): Compound Class and Procurement-Relevant Identity


1-(3,4-Difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide (CAS 1334370-74-9) is a synthetic 1,3-disubstituted azetidine-3-carboxamide derivative with molecular formula C₁₈H₁₆F₂N₂O₄S and molecular weight 394.39 g·mol⁻¹ [1]. The compound belongs to the broader azetidine-3-carboxamide chemotype, a scaffold recognized in medicinal chemistry for imparting conformational rigidity through its strained four-membered ring, which can reduce the entropic penalty upon target binding and improve pharmacokinetic profiles [2]. The molecule bears two pharmacologically relevant substituents: a 3,4-difluorobenzoyl group at the azetidine N1-position, which contributes lipophilicity and potential metabolic stability through fluorine incorporation, and a 4-(methylsulfonyl)phenyl carboxamide at the C3-position, which introduces hydrogen-bond acceptor capacity and modulates polarity. The compound is catalogued in the ZINC database (ZINC000015998597) with a calculated tPSA of 83 Ų, 1 hydrogen-bond donor, 4 hydrogen-bond acceptors, and a predicted cLogP of approximately 3.06 [3]. These properties place it within favorable drug-like chemical space, though published direct biological characterization remains sparse.

Why In-Class Azetidine-3-Carboxamide Analogs Cannot Be Interchanged with 1-(3,4-Difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide


Azetidine-3-carboxamide derivatives that share a common core scaffold can exhibit profoundly different biological, physicochemical, and pharmacokinetic behavior depending on subtle variations in their N1-acyl and C3-carboxamide substituents [1]. The 3,4-difluorobenzoyl group at N1 is not a passive structural element: fluorine atoms on the phenyl ring increase lipophilicity (cLogP shift of +0.5 to +1.0 log units relative to acetyl or methylsulfonyl N1-substituted analogs), modulate electron density on the adjacent carbonyl, and can enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the fluorinated positions [2]. Simultaneously, the 4-(methylsulfonyl)phenyl carboxamide at C3 provides a strong hydrogen-bond-accepting sulfonyl moiety (two S=O acceptors) that is absent in methylsulfanyl analogs, altering both target engagement geometry and aqueous solubility profiles. Generic substitution with a 1-acetyl, 1-methylsulfonyl, or C3-methylsulfanyl variant fundamentally changes the molecule's hydrogen-bonding capacity, lipophilicity, and conformational ensemble—each of which directly affects target binding, off-target promiscuity, and ADME properties. These distinctions are not cosmetic; they are determinant for experimental reproducibility and must be controlled for in any quantitative structure–activity relationship (SAR) campaign or biological screening program.

1-(3,4-Difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: 3,4-Difluorobenzoyl vs. Acetyl N1-Substitution Shifts cLogP by Approximately 1.5 Log Units

The 3,4-difluorobenzoyl N1-substituent confers significantly higher calculated lipophilicity compared to the acetyl analog 1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide. The target compound (cLogP ≈ 2.1–3.1, depending on the prediction algorithm) [1] is substantially more lipophilic than the acetyl derivative, for which the replacement of the difluorophenyl ring with a methyl group eliminates the hydrophobic contribution of the aromatic ring and fluorine atoms. Based on fragment-based cLogP calculations, the acetyl analog is estimated to have a cLogP approximately 1.5 log units lower (~0.6–1.6) [2]. This difference in lipophilicity directly impacts membrane permeability, non-specific protein binding, and compound solubility in aqueous assay media, making the target compound more suitable for programs requiring balanced cell permeability, while the acetyl analog may be preferred when lower lipophilicity is needed to mitigate off-target liabilities.

Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen-Bond Acceptor Capacity: Methylsulfonyl vs. Methylsulfanyl at the C3-Carboxamide Phenyl Ring

The target compound carries a methylsulfonyl (–SO₂CH₃) group on the C3-carboxamide phenyl ring, providing two strong hydrogen-bond-accepting sulfonyl oxygens. In contrast, the closest commercially available analog 1-(3,4-difluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]azetidine-3-carboxamide (CAS 1334370-72-7) bears a methylsulfanyl (–SCH₃) group, which is a weak hydrogen-bond acceptor at best (sulfur is a poor HBA compared to oxygen) and lacks the dipole moment and electrostatic potential of the sulfonyl group [1]. The methylsulfonyl group contributes an additional ~1.7 Debye to the local dipole moment and increases the topological polar surface area (tPSA) by approximately 17 Ų relative to the methylsulfanyl analog [2]. This difference fundamentally alters the compound's capacity to engage hydrogen-bond donors in a binding site, its aqueous solubility (methylsulfonyl analogs are generally more soluble than methylsulfanyl analogs due to stronger water interaction), and its metabolic profile (the sulfonyl group is metabolically stable, whereas methylsulfanyl is susceptible to CYP-mediated S-oxidation) [3].

Hydrogen bonding Target engagement Solubility

OCT1 Transporter Inhibition: A Sparsely Reported Biological Activity for the Target Compound

The only publicly available direct biological activity data for the target compound is a BindingDB entry reporting inhibition of human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in HEK293 cells expressing recombinant human OCT1, assessed by reduction of ASP⁺ substrate uptake [1]. This represents weak inhibitory activity. No comparative OCT1 inhibition data are available for the closest in-class analogs. Notably, the structurally distinct adenosine A₃ receptor antagonist VUF5574 (CAS 280570-45-8), which shares a quinazoline-urea scaffold entirely unrelated to the azetidine-3-carboxamide series, displays a Ki of 4.03 nM at the human adenosine A₃ receptor and >2500-fold selectivity over A₁ and A₂A receptors . The target compound, by contrast, has no reported adenosine receptor activity. This illustrates that the target compound occupies a distinct biological target space (transporter interactions) compared to more extensively characterized azetidine-containing pharmacological tools, and its procurement should be driven by the need to explore OCT1-mediated transport effects rather than adenosine receptor pharmacology.

Transporter inhibition OCT1 Off-target screening

Conformational Rigidity and sp³ Character: Azetidine Core Differentiates from Flexible-Chain Analogs

The four-membered azetidine ring in the target compound enforces a defined dihedral angle between the N1-acyl and C3-carboxamide substituents, reducing the number of accessible low-energy conformations compared to open-chain or larger-ring (e.g., piperidine) analogs [1]. The target compound has a fraction of sp³-hybridized carbons (Fsp³) of 0.22 [2], which, while modest, reflects the contribution of the saturated azetidine ring and contrasts with fully aromatic comparator scaffolds that have Fsp³ approaching 0. The carbonyl groups at N1 (3,4-difluorobenzoyl) and C3 (carboxamide) are oriented at a constrained geometry dictated by the azetidine ring pucker (~20–30° out-of-plane), pre-organizing the pharmacophoric elements for target binding. This conformational restriction is a class-level property of azetidine-3-carboxamides but differentiates the compound from flexible-chain analogs (e.g., β-alanine-derived carboxamides) that can adopt multiple low-energy conformations in solution [3].

Conformational restriction Ligand efficiency Scaffold design

Molecular Weight and Heavy Atom Count: A Differentiating Factor for Ligand Efficiency Optimization

The target compound has a molecular weight of 394.39 g·mol⁻¹ and contains 27 heavy atoms [1]. This places it near the upper bound of typical fragment (MW < 300) and lead-like (MW < 450) chemical space. In comparison, the N1-methylsulfonyl analog 1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide has a lower molecular weight (estimated ~348 g·mol⁻¹) due to replacement of the difluorobenzoyl group (C₇H₃F₂O, contributes ~141 Da) with a methylsulfonyl group (CH₃SO₂, contributes ~79 Da) . The additional ~46 Da in the target compound corresponds to the difluorophenyl ring, which provides additional hydrophobic surface area for target binding and potential π–π or π–cation interactions not available with the smaller methylsulfonyl N1-substituent. For fragment-based drug discovery programs, the lower-MW methylsulfonyl analog may provide a more suitable starting point for fragment growing, whereas the target compound is positioned as a lead-like molecule for programs that require pre-installed hydrophobic and hydrogen-bonding pharmacophores.

Ligand efficiency Lead optimization Fragment-based drug design

1-(3,4-Difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide: Evidence-Supported Research and Industrial Application Scenarios


OCT1 Transporter Pharmacology and Drug–Drug Interaction Profiling

The compound's only directly reported biological activity is inhibition of human OCT1 (IC₅₀ = 138 µM in HEK293 cells) [1]. This positions it as a low-potency OCT1 modulator suitable for use as a reference compound in transporter inhibition assays, particularly in panels designed to assess hepatic uptake transporter liabilities. Researchers investigating OCT1-mediated drug–drug interactions or hepatic clearance mechanisms may select this compound as a structurally distinct azetidine-based probe to complement established OCT1 inhibitors such as quinidine or verapamil. The weak potency necessitates use at high micromolar concentrations, and the compound's physicochemical properties (cLogP ≈ 2.1–3.1, tPSA = 83 Ų) are consistent with cell permeability sufficient for intracellular transporter access.

Structure–Activity Relationship (SAR) Exploration of Azetidine-3-Carboxamide N1-Substituent Effects

The 3,4-difluorobenzoyl N1-substituent distinguishes this compound from acetyl, methylsulfonyl, and other acyl azetidine-3-carboxamide analogs [1]. Medicinal chemistry teams conducting systematic SAR around the azetidine N1-position can use this compound to probe the effect of a fluorinated aromatic acyl group on target potency, selectivity, and ADME parameters, including metabolic stability conferred by fluorine substitution at the 3- and 4-positions of the benzoyl ring [2]. The compound serves as a key comparator in matched molecular pair analyses alongside the 1-acetyl analog, enabling quantification of the contribution of the difluorophenyl ring to binding free energy and lipophilicity-driven potency shifts.

Methylsulfonyl Pharmacophore Characterization in Carboxamide-Containing Ligands

The 4-(methylsulfonyl)phenyl carboxamide moiety provides a distinctive hydrogen-bonding pharmacophore with two strong sulfonyl oxygen acceptors [1]. This feature differentiates the compound from methylsulfanyl analogs (CAS 1334370-72-7) and enables its use in biophysical assays (e.g., X-ray crystallography, surface plasmon resonance) to characterize the role of sulfonyl-mediated hydrogen bonds in target–ligand complexes. The compound can be employed as a tool to assess whether a sulfonyl group contributes favorably to binding enthalpy in protein targets of interest, particularly when compared head-to-head with methylsulfanyl or unsubstituted phenyl analogs.

Computational Chemistry and Docking Studies on Conformationally Constrained Ligands

The azetidine ring enforces a defined geometry between the N1-acyl and C3-carboxamide substituents, with the compound's Fsp³ of 0.22 and limited rotatable bonds (5) making it suitable for computational docking and molecular dynamics studies that require well-defined conformational starting points [1]. Computational chemists may select this compound as a test case for evaluating docking algorithm performance on strained-ring heterocycles or for generating pharmacophore hypotheses that incorporate the spatial relationship between the difluorobenzoyl and methylsulfonylphenyl groups. The compound's availability in the ZINC database in ready-to-dock formats facilitates virtual screening campaigns.

Quote Request

Request a Quote for 1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.